molecular formula C14H17ClN2O2 B2689302 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride CAS No. 1955520-10-1

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride

Cat. No.: B2689302
CAS No.: 1955520-10-1
M. Wt: 280.75
InChI Key: GOTQXSODNOEAMF-UHFFFAOYSA-N
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Description

3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2O2 and its molecular weight is 280.75. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of the Cannabinoid CB1 Receptor

Research on novel compounds similar to 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride has demonstrated their ability to allosterically modulate the cannabinoid CB1 receptor. These compounds exhibit a cooperative allosteric effect, increasing the binding of CB1 receptor agonists and demonstrating significant potential in understanding receptor pharmacology and developing new therapeutic agents (Price et al., 2005).

Crystal and Molecular Structure Analysis

The structural characterization of similar compounds, such as 4-piperidinecarboxylic acid hydrochloride, through single crystal X-ray diffraction and other spectroscopic methods, provides insights into their molecular configurations, hydrogen bonding interactions, and potential for forming stable crystal structures. This information is crucial for the development of new materials and pharmaceuticals (Szafran et al., 2007).

Synthesis and Biochemical Study

The synthesis and study of 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which share structural similarities with this compound, have revealed important insights into their conformational preferences and biochemical properties. This research aids in the understanding of their biological activity and potential medicinal applications (Burgos et al., 1992).

Optimization of Chemical Functionalities for CB1 Modulation

Investigations into the chemical functionalities of indole-2-carboxamides related to this compound have identified key structural requirements for allosteric modulation of the CB1 receptor. This research highlights the potential for developing novel therapeutic agents targeting the endocannabinoid system (Khurana et al., 2014).

Neighboring Group Participation and Rearrangement Reactions

Studies on the neighboring group participation and rearrangement reactions involving the indole nucleus provide valuable information on the chemical reactivity and potential synthetic applications of compounds like this compound. This research contributes to the development of new synthetic methodologies and the exploration of reaction mechanisms (Hallett et al., 2000).

Mechanism of Action

Target of Action

The primary targets of 3-(piperidin-4-yl)-1H-indole-5-carboxylic acid hydrochloride It’s known that piperidine derivatives, which include this compound, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

The exact mode of action of This compound It’s suggested that the incorporation of rigidity into the linker region of bifunctional protein degraders, which include this compound, may impact the 3d orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .

Biochemical Pathways

The specific biochemical pathways affected by This compound For instance, some piperidine derivatives are known to activate hypoxia-inducible factor 1 pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound It’s known that the pharmacokinetic properties of a drug can greatly impact its bioavailability .

Result of Action

The specific molecular and cellular effects of This compound It’s known that piperidine derivatives can have various effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that environmental factors can greatly influence the action of a drug .

Properties

IUPAC Name

3-piperidin-4-yl-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2.ClH/c17-14(18)10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTQXSODNOEAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CNC3=C2C=C(C=C3)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.